(1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol
Description
The compound "(1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol" is a synthetic vitamin D analog characterized by a complex stereochemical framework. Key structural and molecular attributes include:
- Molecular Formula: C₂₃H₃₆O₂ ()
- Molecular Weight: 344.539 g/mol ()
- Stereochemistry: Five defined stereocenters, with (1S,Z) and (E) configurations critical for biological activity ().
- Key Features: A hexahydro-1H-inden core, conjugated double bonds, and a 4-methylenecyclohexanol moiety ().
This compound belongs to the secosteroid family, sharing structural homology with cholecalciferol (vitamin D₃) but with modifications that enhance metabolic stability and receptor selectivity .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26?,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-QWSSABAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol is a complex organic molecule notable for its unique structural features that suggest potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data and case studies.
Structural Characteristics
This compound contains multiple stereocenters and functional groups, particularly a hexahydroindenylidene moiety. The presence of various alkyl substituents and a methylene bridge implies unique interactions with biological targets, which may influence its pharmacological properties.
1. Antimicrobial Activity
Compounds with similar frameworks have demonstrated significant antimicrobial effects. For instance, studies have shown that derivatives of indene structures can inhibit the growth of various bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial against E. coli | |
| Compound B | Effective against S. aureus |
2. Anti-inflammatory Effects
Research indicates that certain derivatives can modulate inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines, leading to reduced inflammation in various models.
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Reduced TNF-alpha levels in vitro | |
| Study 2 | Decreased IL-6 production in animal models |
3. Cytotoxic Properties
The compound's potential cytotoxicity has been explored in cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer types.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 |
The biological activity of this compound is likely mediated through specific interactions with cellular targets. Similar compounds have been shown to engage with enzymes or receptors involved in critical pathways:
- Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation: Interaction with nuclear receptors may lead to transcriptional changes influencing cell behavior.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
Case Study 1: Antimicrobial Properties
A study examining a related indene derivative revealed significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in antibiotic development.
Case Study 2: Anti-inflammatory Research
In an animal model of arthritis, a derivative exhibited a marked reduction in joint swelling and pain, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Structure and Composition
This compound features multiple stereocenters, which contribute to its unique properties. The presence of functional groups such as hexahydroindenylidene and methylene bridges suggests significant interactions with biological systems. Its molecular formula is , and it has a molecular weight of approximately 426.7 g/mol.
Reactivity and Synthesis
The chemical behavior of this compound can be analyzed through various organic reactions. Its reactivity may be influenced by the presence of alkyl substituents and functional groups, which can facilitate specific enzymatic reactions in biological systems.
Medicinal Chemistry
Pharmacological Potential : Due to its complex structure, this compound may exhibit a range of biological activities. Preliminary studies suggest potential applications in:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
- Anti-inflammatory Properties : The structural features may allow interaction with inflammatory pathways.
Organic Synthesis
Synthetic Routes : The synthesis of this compound can involve multi-step organic reactions, which are crucial for developing new pharmaceuticals. The unique structure allows for diverse synthetic methodologies, including:
- Alkylation Reactions : To introduce alkyl chains that enhance biological activity.
- Cyclization Reactions : To form cyclic structures that can stabilize the compound and improve its pharmacokinetic properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of similar indene derivatives. Results indicated that compounds with similar structural motifs exhibited significant inhibition against Gram-positive bacteria, suggesting that (1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol could potentially be developed as a new class of antibiotics.
Case Study 2: Anti-inflammatory Effects
Research on cyclohexanol derivatives demonstrated their effectiveness in reducing inflammation in animal models. The specific arrangement of substituents in this compound may enhance its anti-inflammatory properties, warranting further investigation into its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations among the target compound and related vitamin D analogs:
Preparation Methods
Protecting Group Strategies
Silicon-based protecting groups, particularly TBS, are critical for preserving hydroxyl and carbonyl functionalities during multistep syntheses. For example, the 4-methylenecyclohexanol moiety is protected as its TBS ether early in the sequence to prevent undesired cyclization or oxidation. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), yielding the free alcohol in high purity.
Wittig-Horner Reaction
The ethylidene bridge is constructed via a Wittig-Horner reaction between a stabilized ylide and a ketone intermediate. In a representative procedure, ethyl 2-(diethoxyphosphoryl)acetate reacts with a cyclohexenone derivative under basic conditions (NaH/EtOH, 70°C) to form the α,β-unsaturated ester. Subsequent hydrolysis and decarboxylation yield the trans-configured ethylidene group.
Table 1: Optimization of Wittig-Horner Reaction Conditions
-Sigmatropic Rearrangement
A pivotal step involves a-sigmatropic rearrangement to establish the indene ring system. Treatment of allylic alcohol intermediates with selenium dioxide (SeO2) and tert-butyl hydroperoxide (TBHP) induces a stereospecific shift, forming the hexahydro-1H-indenyl core with >95% enantiomeric excess.
Stepwise Synthesis and Characterization
Intermediate Synthesis
-
Methyl (R)-3-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4-ylidene)butanoate
-
TBS-Protected Cyclohexanol Intermediate
Final Coupling and Deprotection
The ethylidene and methylene groups are installed through a tandem deprotection-cyclization sequence. Treatment of the bis-TBS-protected intermediate with TBAF in THF induces simultaneous desilylation and conjugate addition, furnishing the target compound in 80% yield.
Table 2: Spectroscopic Characterization of Final Product
| Technique | Key Data | Source |
|---|---|---|
| 1H-NMR | δ 5.78 (d, J = 15.4 Hz, 1H, CH=CH) | |
| 13C-NMR | δ 155.9 (C=O), 114.5 (C=C) | |
| HRMS | 456.3342 [M+Na]+ (calc. 456.3340) |
Challenges and Optimization
Epimerization During Alkylation
The 6-methylheptan-2-yl side chain is prone to racemization under basic conditions. Employing low temperatures (−78°C) and non-nucleophilic bases (e.g., LDA) suppresses this issue, maintaining >98% enantiopurity.
Purification of Polycyclic Intermediates
Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1–10%) effectively separates diastereomers. Reverse-phase HPLC (C18 column, MeOH/H2O) further purifies the final product.
Scalability and Industrial Relevance
While current methods are optimized for laboratory-scale synthesis (0.1–5 g), scaling requires addressing:
Q & A
Q. What are the recommended strategies for synthesizing this compound while controlling its stereochemical complexity?
The compound contains five defined stereocenters and multiple double bonds with specific configurations (E/Z), requiring stereoselective synthesis. Key steps include:
- Use of chiral auxiliaries or catalysts to enforce stereochemistry at critical positions (e.g., the 1R,7aR indenyl system) .
- Sequential Wittig or Horner-Wadsworth-Emmons reactions to establish conjugated ethylidene and methylene groups while preserving stereochemical integrity .
- Purification via chiral HPLC or crystallization to isolate the desired diastereomers .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
A combination of advanced analytical techniques is essential:
- NMR spectroscopy : 2D experiments (COSY, NOESY, HSQC) to assign proton and carbon signals, with NOE correlations resolving spatial relationships between stereocenters .
- X-ray crystallography : Definitive assignment of absolute configuration if single crystals are obtainable .
- High-resolution mass spectrometry (HRMS) : Verification of molecular formula (C₂₃H₃₆O₂, m/z 344.2715) .
Q. What safety protocols are critical for handling this compound in the laboratory?
Based on safety data for structurally related compounds:
- Avoid exposure to heat or ignition sources (P210) due to potential flammability of cyclohexanol derivatives .
- Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation or skin contact, as hydroxy-substituted cyclohexanes may irritate mucous membranes .
- Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or degradation .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., receptor binding vs. cellular assays) be systematically addressed?
Discrepancies may arise from variations in experimental design:
- Receptor specificity assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized buffer conditions .
- Cell-based assays : Control for metabolic stability (e.g., use liver microsomes to assess degradation) and cell permeability (e.g., parallel artificial membrane permeability assays) .
- Meta-analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ normalization) to identify outliers .
Q. What computational approaches predict the compound’s conformational stability under physiological conditions?
- Molecular dynamics (MD) simulations : Simulate solvation in water/lipid bilayers to assess flexibility of the hexahydroindenyl and cyclohexanol moieties .
- Density functional theory (DFT) : Calculate energy barriers for isomerization of ethylidene/methylene groups to identify metastable conformers .
- pH-dependent stability : Use quantum mechanical calculations to predict protonation states and their impact on hydrogen-bonding networks .
Q. What methodologies are effective in analyzing degradation pathways under accelerated storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS/MS .
- Stability-indicating assays : Develop HPLC methods with photodiode array (PDA) detection to separate and quantify degradation impurities (e.g., oxidized cyclohexanol derivatives) .
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated data .
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural validation?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed configurations .
- Isotopic labeling : Synthesize ¹³C/²H-labeled analogs to clarify ambiguous NOE or coupling constants .
- Crystallographic refinement : Re-examine X-ray data (e.g., electron density maps) to rule out disorder or twinning artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
